molecular formula C58H78N8O8 B14060623 L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-

L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-

Cat. No.: B14060623
M. Wt: 1015.3 g/mol
InChI Key: BRCXWBBDZROUEZ-WCMFYDHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] is a complex organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their significant roles in various biochemical processes and industrial applications. This compound is particularly notable for its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] involves several steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of the proline derivative, followed by the introduction of the hexadiyne and indene moieties. The final steps involve the coupling of N-methyl-L-alanyl and 2-cyclohexylglycyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving proline metabolism.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. The pathways involved may include those related to amino acid metabolism, signal transduction, and cellular stress responses.

Comparison with Similar Compounds

Compared to other proline derivatives, L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] stands out due to its unique structural features and functional groups. Similar compounds include:

    L-Prolinamide: A simpler proline derivative used in peptide synthesis.

    N-methyl-L-alanyl derivatives: Compounds with similar functional groups but different structural frameworks.

    2-cyclohexylglycyl derivatives: Compounds that share the cyclohexylglycyl moiety but differ in other parts of the molecule.

Properties

Molecular Formula

C58H78N8O8

Molecular Weight

1015.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[3-[(1S,2R)-2-[6-[[(1S,2R)-1-[3-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxoethyl]cyclohexyl]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]cyclohexyl]-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H78N8O8/c1-35(61-3)55(69)63-51(57(71)65-27-15-25-45(65)53(59)67)41-21-13-19-39(31-41)49-43-23-9-7-17-37(43)33-47(49)73-29-11-5-6-12-30-74-48-34-38-18-8-10-24-44(38)50(48)40-20-14-22-42(32-40)52(64-56(70)36(2)62-4)58(72)66-28-16-26-46(66)54(60)68/h7-10,17-18,23-24,35-36,39-42,45-52,61-62H,13-16,19-22,25-34H2,1-4H3,(H2,59,67)(H2,60,68)(H,63,69)(H,64,70)/t35-,36-,39?,40?,41?,42?,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

BRCXWBBDZROUEZ-WCMFYDHYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCC(C1)[C@@H]2[C@@H](CC3=CC=CC=C23)OCC#CC#CCO[C@@H]4CC5=CC=CC=C5[C@@H]4C6CCCC(C6)[C@@H](C(=O)N7CCC[C@H]7C(=O)N)NC(=O)[C@H](C)NC)C(=O)N8CCC[C@H]8C(=O)N)NC

Canonical SMILES

CC(C(=O)NC(C1CCCC(C1)C2C(CC3=CC=CC=C23)OCC#CC#CCOC4CC5=CC=CC=C5C4C6CCCC(C6)C(C(=O)N7CCCC7C(=O)N)NC(=O)C(C)NC)C(=O)N8CCCC8C(=O)N)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.